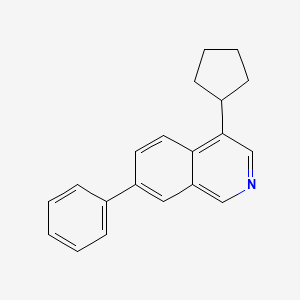

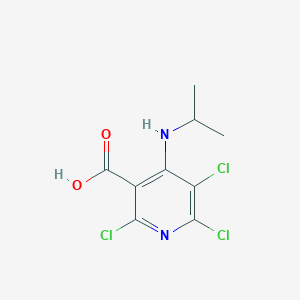

![molecular formula C13H13N3O3S B5546214 3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)

3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole, also known as ENPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENPT is a heterocyclic compound that contains both imidazole and thiazole rings, making it a unique and versatile molecule. In

Wissenschaftliche Forschungsanwendungen

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Novel families of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), characterized by modifications to their heterocyclic rings, have shown submicromolar concentration activity. These compounds, with enhanced activity compared to earlier versions, have potential use in anti-AIDS regimens, especially against viral RT carrying specific mutations, suggesting their utility in efavirenz-based treatments (De Martino et al., 2005).

Antimicrobial Applications

A series of compounds starting from thiohydentoin have been synthesized and evaluated for their antimicrobial activities, exploring their potential as chemotherapeutic agents (Dangi, Hussain, & Talesara, 2011). This research underlines the exploration of these compounds in addressing microbial infections, thereby contributing to the development of new therapeutic options.

Photophysical Properties for Dye Design

Investigations into the influence of regioisomerism on photophysical properties in 4-hydroxy-1,3-thiazole-based push–pull-chromophores/fluorophores have revealed that nitro groups, contrary to expectations, do not act as fluorescence quenchers. These findings offer insights into the design strategies for this class of dyes, providing a basis for future applications in fluorescence technologies (Habenicht et al., 2015).

Antibacterial and Antifungal Properties

Newly synthesized 2-arylthio-3-ethoxycarbonyl-6-arylimidazo[2,1-b]thiazoles have been evaluated for their antibacterial and antifungal properties, showcasing potential applications in combating infections caused by Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Candida albicans (Shetty et al., 2008).

Antitubercular Activity

Research into ionic liquid-promoted synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids has highlighted their significant antitubercular activity against Mycobacterium tuberculosis. This work not only advances the chemotherapeutic arsenal against tuberculosis but also emphasizes the role of structural modifications in enhancing inhibitory activity (Ramprasad et al., 2016).

Zukünftige Richtungen

The future directions for research on “3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole” and related compounds could involve further exploration of their biological activities, including their potential as antimicrobial agents . Additionally, more detailed studies on their synthesis, molecular structure, and chemical reactions could provide valuable insights.

Eigenschaften

IUPAC Name |

3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-2-19-12-4-3-9(7-10(12)16(17)18)11-8-20-13-14-5-6-15(11)13/h3-4,7-8H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJXKBUXWYZMSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CSC3=NCCN23)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647203 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546163.png)

![2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)

![methyl 4-{[6-methyl-2-(4-morpholinyl)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5546184.png)

![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5546208.png)

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)

![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)

![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)